molecular formula C28H27NO7 B2488183 (Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951983-95-2

(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2488183
CAS RN: 951983-95-2
M. Wt: 489.524
InChI Key: PSVUPLNDBPUUFI-CFRMEGHHSA-N
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Description

This molecule belongs to a class of compounds that exhibit a range of biological and chemical activities due to their complex structural features. While specific research directly related to this compound is limited, insights can be drawn from studies on structurally related benzofuro[1,3]oxazin-3(7H)-ones and related heterocycles. These compounds are synthesized for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves tandem oxidative aminocarbonylation reactions or palladium-catalyzed processes. For example, Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, demonstrating a method that could potentially apply to the synthesis of the target molecule (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been a focus of synthesis efforts, aiming to develop novel chemical entities with potential biological and material applications. Notably, studies have synthesized various benzoxazine and benzoxazinone derivatives, exploring their synthesis pathways, chemical properties, and potential as intermediates for further chemical transformations. For instance, a study by N. Saito et al. (1997) detailed the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as ABC ring models of saframycins, highlighting the compound's role in synthetic chemistry (Saito et al., 1997).

Material Science Applications

  • In material science, the compound's derivatives have been investigated for their potential in creating new materials. A study by CaiFei Wang et al. (2012) on the synthesis and copolymerization of fully bio-based benzoxazines, including derivatives similar in structure to the specified compound, demonstrated their utility in developing environmentally friendly polymeric materials with enhanced thermal properties (Wang et al., 2012).

Antimicrobial and Biological Activities

  • Some derivatives have shown antimicrobial activities, suggesting potential pharmaceutical applications. For example, the study by O. M. Habib et al. (2013) on novel quinazolinone derivatives, structurally related to the given compound, exhibited antimicrobial activities, indicating the compound's relevance in drug discovery research (Habib et al., 2013).

Nanotechnology and Material Recovery

  • The compound's derivatives have also been explored in nanotechnology and material recovery. For instance, a study by C. Veranitisagul et al. (2011) on the novel recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes via thermal decomposition highlighted the compound's utility in synthesizing nanomaterials with potential applications in catalysis and materials science (Veranitisagul et al., 2011).

properties

IUPAC Name

(2Z)-8-[(2-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)14-29-15-20-22(35-16-29)12-10-19-25(30)24(36-27(19)20)13-17-9-11-23(32-2)28(34-4)26(17)33-3/h5-13H,14-16H2,1-4H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUPLNDBPUUFI-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=C5OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=C5OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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